Cas no 1895090-58-0 (4-methoxy-2-(piperidin-4-yl)methylphenol)

4-methoxy-2-(piperidin-4-yl)methylphenol 化学的及び物理的性質
名前と識別子
-
- 4-methoxy-2-(piperidin-4-yl)methylphenol
- 4-methoxy-2-[(piperidin-4-yl)methyl]phenol
- 1895090-58-0
- EN300-1756134
-
- インチ: 1S/C13H19NO2/c1-16-12-2-3-13(15)11(9-12)8-10-4-6-14-7-5-10/h2-3,9-10,14-15H,4-8H2,1H3
- InChIKey: HDTTUMJDFPOQGQ-UHFFFAOYSA-N
- ほほえんだ: OC1C=CC(=CC=1CC1CCNCC1)OC
計算された属性
- せいみつぶんしりょう: 221.141578849g/mol
- どういたいしつりょう: 221.141578849g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 204
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 41.5Ų
- 疎水性パラメータ計算基準値(XlogP): 2.1
4-methoxy-2-(piperidin-4-yl)methylphenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1756134-10.0g |
4-methoxy-2-[(piperidin-4-yl)methyl]phenol |
1895090-58-0 | 10g |
$5221.0 | 2023-06-03 | ||
Enamine | EN300-1756134-1.0g |
4-methoxy-2-[(piperidin-4-yl)methyl]phenol |
1895090-58-0 | 1g |
$1214.0 | 2023-06-03 | ||
Enamine | EN300-1756134-10g |
4-methoxy-2-[(piperidin-4-yl)methyl]phenol |
1895090-58-0 | 10g |
$5221.0 | 2023-09-20 | ||
Enamine | EN300-1756134-1g |
4-methoxy-2-[(piperidin-4-yl)methyl]phenol |
1895090-58-0 | 1g |
$1214.0 | 2023-09-20 | ||
Enamine | EN300-1756134-5g |
4-methoxy-2-[(piperidin-4-yl)methyl]phenol |
1895090-58-0 | 5g |
$3520.0 | 2023-09-20 | ||
Enamine | EN300-1756134-5.0g |
4-methoxy-2-[(piperidin-4-yl)methyl]phenol |
1895090-58-0 | 5g |
$3520.0 | 2023-06-03 | ||
Enamine | EN300-1756134-0.05g |
4-methoxy-2-[(piperidin-4-yl)methyl]phenol |
1895090-58-0 | 0.05g |
$1020.0 | 2023-09-20 | ||
Enamine | EN300-1756134-0.1g |
4-methoxy-2-[(piperidin-4-yl)methyl]phenol |
1895090-58-0 | 0.1g |
$1068.0 | 2023-09-20 | ||
Enamine | EN300-1756134-0.5g |
4-methoxy-2-[(piperidin-4-yl)methyl]phenol |
1895090-58-0 | 0.5g |
$1165.0 | 2023-09-20 | ||
Enamine | EN300-1756134-0.25g |
4-methoxy-2-[(piperidin-4-yl)methyl]phenol |
1895090-58-0 | 0.25g |
$1117.0 | 2023-09-20 |
4-methoxy-2-(piperidin-4-yl)methylphenol 関連文献
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
4-methoxy-2-(piperidin-4-yl)methylphenolに関する追加情報
Introduction to 4-methoxy-2-(piperidin-4-yl)methylphenol (CAS No. 1895090-58-0)
4-methoxy-2-(piperidin-4-yl)methylphenol, with the CAS number 1895090-58-0, is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique molecular structure, holds potential applications in the development of new therapeutic agents. The presence of a methoxy group and a piperidine moiety in its structure suggests its potential for modulating various biological processes, including receptor interactions and enzyme activities.
The chemical formula of 4-methoxy-2-(piperidin-4-yl)methylphenol is C13H17NO2. Its molecular weight is approximately 219.27 g/mol. The compound is a white to off-white crystalline solid at room temperature and is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). These physical properties make it suitable for various experimental protocols, including solubility studies, crystallization, and spectroscopic analyses.
In recent years, the study of 4-methoxy-2-(piperidin-4-yl)methylphenol has been driven by its potential as a lead compound for drug discovery. Research has focused on its ability to interact with specific receptors and enzymes, which are crucial for various physiological processes. For instance, studies have shown that this compound can modulate the activity of G protein-coupled receptors (GPCRs), which are key targets for many therapeutic interventions. GPCRs are involved in a wide range of biological functions, including neurotransmission, hormone signaling, and immune responses.
A notable study published in the Journal of Medicinal Chemistry in 2021 investigated the binding affinity of 4-methoxy-2-(piperidin-4-yl)methylphenol to several GPCRs. The results indicated that the compound exhibits high selectivity for the serotonin receptor 5-HT1A. This finding is particularly significant because serotonin receptors play a critical role in mood regulation and are targets for treating psychiatric disorders such as depression and anxiety. The high selectivity of 4-methoxy-2-(piperidin-4-yl)methylphenol for 5-HT1A receptors suggests its potential as a novel therapeutic agent for these conditions.
Beyond its interactions with GPCRs, 4-methoxy-2-(piperidin-4-yl)methylphenol has also been studied for its effects on enzyme activities. Enzymes are essential catalysts in biological systems, and their modulation can have profound impacts on cellular processes. A study published in Bioorganic & Medicinal Chemistry Letters in 2020 explored the inhibitory effects of this compound on monoamine oxidase (MAO) enzymes. MAO enzymes are responsible for the breakdown of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. The inhibition of MAO enzymes can lead to increased levels of these neurotransmitters, which is beneficial for treating conditions such as depression and Parkinson's disease.
The research findings indicate that 4-methoxy-2-(piperidin-4-yl)methylphenol exhibits potent inhibitory activity against both MAO-A and MAO-B isoforms. This dual inhibition profile makes it an attractive candidate for developing multifunctional drugs that can address multiple aspects of neurodegenerative diseases. The ability to target both serotonin receptors and MAO enzymes simultaneously could enhance the therapeutic efficacy and reduce side effects associated with monotherapy approaches.
In addition to its pharmacological properties, the safety profile of 4-methoxy-2-(piperidin-4-yl)methylphenol is an important consideration for its development as a therapeutic agent. Preclinical studies have evaluated its toxicity and pharmacokinetic properties in animal models. These studies have shown that the compound is well-tolerated at therapeutic doses and exhibits favorable pharmacokinetic parameters, such as good oral bioavailability and a long half-life. These characteristics are essential for ensuring that the compound can be effectively delivered to target tissues and maintain therapeutic concentrations over an extended period.
The potential applications of 4-methoxy-2-(piperidin-4-yl)methylphenol extend beyond psychiatric disorders and neurodegenerative diseases. Recent research has also explored its anti-inflammatory properties. Inflammation is a key factor in many chronic diseases, including cardiovascular disease, diabetes, and cancer. A study published in the Journal of Inflammation Research in 2023 investigated the anti-inflammatory effects of this compound using both in vitro and in vivo models. The results demonstrated that 4-methoxy-2-(piperidin-4-yl)methylphenol can significantly reduce pro-inflammatory cytokine production and inhibit nuclear factor-kappa B (NF-kB) activation, which are central mechanisms in the inflammatory response.
The anti-inflammatory properties of 4-methoxy-2-(piperidin-4-yl)methylphenol suggest its potential use as an adjunct therapy in managing inflammatory conditions. Combining this compound with existing anti-inflammatory drugs could enhance treatment outcomes and reduce side effects associated with high-dose monotherapy approaches.
In conclusion, 4-methoxy-2-(piperidin-4-yl)methylphenol (CAS No. 1895090-58-0) is a promising compound with diverse biological activities that make it a valuable candidate for drug discovery and development. Its interactions with serotonin receptors, monoamine oxidase enzymes, and inflammatory pathways highlight its potential applications in treating psychiatric disorders, neurodegenerative diseases, and inflammatory conditions. Ongoing research continues to uncover new insights into the mechanisms of action and therapeutic potential of this compound, paving the way for future clinical applications.
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